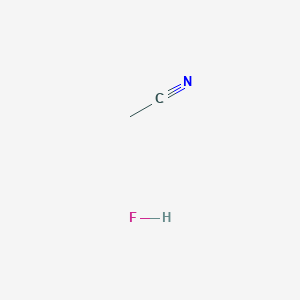

Acetonitrile, hydrofluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

78971-71-8 |

|---|---|

Molecular Formula |

C2H4FN |

Molecular Weight |

61.06 g/mol |

IUPAC Name |

acetonitrile;hydrofluoride |

InChI |

InChI=1S/C2H3N.FH/c1-2-3;/h1H3;1H |

InChI Key |

ZIYVAZASIRJRHP-UHFFFAOYSA-N |

Canonical SMILES |

CC#N.F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Acidity and pKa of Hydrogen Fluoride in Acetonitrile Solvent Systems

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of the acidity of hydrogen fluoride (HF) in acetonitrile (MeCN), a dipolar aprotic solvent widely utilized in chemical research and industry. Unlike aqueous systems where HF is a weak acid with a well-defined pKa, its behavior in acetonitrile is significantly complicated by the phenomenon of homoconjugation. This guide elucidates the theoretical underpinnings of acidity in acetonitrile, details the dual equilibria governing the HF system, and presents robust experimental protocols for its characterization. A significant emphasis is placed on the causality behind experimental design and the implementation of self-validating systems. Furthermore, this document provides an exhaustive overview of the critical safety protocols required for the handling of hydrofluoric acid.

Introduction: The Unique Landscape of Acidity in Acetonitrile

Acetonitrile (MeCN) is a cornerstone of non-aqueous chemistry, prized for its broad solvation capabilities, wide potential window in electrochemistry, and its ability to differentiate the strengths of acids and bases.[1] Its relatively high dielectric constant (ε ≈ 36) facilitates the dissociation of ionic species, while its low basicity and very high autoprotolysis constant (pKauto ≥ 40) make it an excellent medium for studying a vast range of acid strengths.[1]

However, the acidity of a compound in acetonitrile can differ dramatically from its aqueous pKa. This is primarily due to acetonitrile's poor ability to solvate anions via hydrogen bonding, a role that water excels at. This property significantly impacts the thermodynamics of acid dissociation and can lead to complex ionic equilibria, such as homoconjugation, where an acid molecule associates with its conjugate base.[2]

The Duality of Hydrogen Fluoride in Acetonitrile: Dissociation and Homoconjugation

The acidic behavior of hydrogen fluoride in acetonitrile is not a simple dissociation. Instead, it is governed by a coupled equilibrium system involving both the dissociation of HF and the strong association of the resulting fluoride ion (F⁻) with another molecule of HF to form the bifluoride ion (HF₂⁻).[3]

This can be represented by two key equilibria:

-

Acid Dissociation: HF ⇌ H⁺ + F⁻ (governed by the acid dissociation constant, Kₐ)

-

Homoconjugation (Bifluoride Formation): HF + F⁻ ⇌ HF₂⁻ (governed by the homoconjugation constant, KfHF₂⁻)

The strong propensity for fluoride to form the bifluoride ion in acetonitrile is a direct consequence of the poor solvation of the "naked" fluoride ion by the solvent. The formation of the hydrogen bond in HF₂⁻ provides significant stabilization. This homoconjugation is so significant that when a fluoride salt is dissolved in acetonitrile, it can react with the solvent's weakly acidic protons to form bifluoride.[3]

Due to this strong homoconjugation, a simple determination of the pKa of HF is not straightforward and can be misleading if this second equilibrium is not taken into account. The apparent acidity of an HF solution will be a function of both the Kₐ and the KfHF₂⁻. While an extensive pKa scale of 231 acids in acetonitrile has been developed, a definitive pKa for HF is not listed, underscoring the complexity of its measurement.[4]

Comparative Acidity of Hydrohalic Acids in Acetonitrile

To place the acidity of HF in context, it is useful to compare it with the other hydrohalic acids in acetonitrile.

| Acid | pKa in Acetonitrile | Reference |

| HI | 2.8 | [4] |

| HBr | 5.4 | [4] |

| HCl | 8.9 | [4] |

| HF | Not definitively listed due to strong homoconjugation | N/A |

Table 1: pKa values of hydrohalic acids in acetonitrile.

Experimental Determination of Acidity Parameters

A thorough understanding of the HF system in acetonitrile requires the experimental determination of both the acid dissociation constant (Kₐ) and the homoconjugation constant (KfHF₂⁻). Potentiometric titration is a powerful technique for this purpose.

Principle of Potentiometric Titration for Coupled Equilibria

The method involves titrating a solution of a soluble fluoride salt (e.g., tetraethylammonium fluoride, Et₄NF) in acetonitrile with a strong acid of known concentration (e.g., perchloric acid, HClO₄, in a non-aqueous solvent). The potential of the solution is monitored throughout the titration using a suitable electrode system. The resulting titration curve will have a shape that is dependent on both the pKₐ of HF and the log KfHF₂⁻. By fitting the experimental data to a theoretical model that accounts for both equilibria, both constants can be determined.

Experimental Protocol: Potentiometric Titration of Fluoride in Acetonitrile

This protocol is designed as a self-validating system, with internal checks to ensure data integrity.

3.2.1. Apparatus and Reagents

-

Potentiometric Titrator: With high-impedance input and capable of recording mV readings to at least 0.1 mV.

-

Indicator Electrode: A fluoride ion-selective electrode (F-ISE), typically with a lanthanum fluoride (LaF₃) crystal membrane, is ideal for monitoring the activity of the fluoride ion.[5][6][7]

-

Reference Electrode: A double-junction Ag/AgCl electrode with a salt bridge containing a non-aqueous electrolyte (e.g., tetraethylammonium perchlorate in acetonitrile) to prevent precipitation at the junction.

-

pH/mV Meter: Calibrated and capable of stable readings.

-

Burette: Calibrated micro-burette for precise delivery of the titrant.

-

Titration Vessel: A jacketed glass or Teflon vessel to maintain a constant temperature.

-

Inert Atmosphere: A supply of dry nitrogen or argon to blanket the titration cell, preventing interference from atmospheric moisture and CO₂.

-

Reagents:

-

High-purity, anhydrous acetonitrile.

-

A soluble fluoride salt (e.g., tetraethylammonium fluoride).

-

A strong acid titrant (e.g., a standardized solution of HClO₄ in dioxane or acetic acid).

-

A supporting electrolyte (e.g., tetraethylammonium perchlorate) to maintain constant ionic strength.

-

3.2.2. Pre-experimental Validation

-

Solvent Purity: The water content of the acetonitrile should be determined by Karl Fischer titration and kept to a minimum, as water can significantly affect acidity.[1]

-

Electrode Calibration: The F-ISE should be calibrated in acetonitrile using standard solutions of the fluoride salt to ensure a Nernstian response.[8] The slope should be close to the theoretical value of 59.2 mV per decade change in fluoride concentration at 25 °C.

3.2.3. Step-by-Step Titration Procedure

-

Prepare a solution of the fluoride salt and the supporting electrolyte in anhydrous acetonitrile in the titration vessel.

-

Blanket the solution with an inert gas and allow the system to reach thermal equilibrium.

-

Immerse the calibrated F-ISE and the reference electrode in the solution and record the initial potential once it has stabilized.

-

Add small, precise increments of the standardized strong acid titrant.

-

After each addition, allow the potential to stabilize and record the mV reading and the volume of titrant added.

-

Continue the titration well past the equivalence point. Two inflection points may be observed, corresponding to the formation of HF₂⁻ and its subsequent protonation to HF.

-

Perform multiple runs to ensure reproducibility.

3.2.4. Data Analysis

The collected data (potential vs. volume of titrant) can be analyzed using non-linear regression software. The program should be set up to solve for the concentrations of all species in solution (F⁻, HF, HF₂⁻, H⁺) at each point in the titration, taking into account the mass balance equations and the equilibrium expressions for Kₐ and KfHF₂⁻. The software will then refine the values of Kₐ and KfHF₂⁻ to achieve the best fit between the calculated and experimental titration curves.

Spectrophotometric Methods

UV-Vis spectrophotometry can also be employed, particularly for determining the pKₐ of acidic indicators in the presence of the HF/F⁻ buffer system.[9][10][11][12]

Principle: An acid-base indicator with a known pKₐ in acetonitrile is added to a series of solutions containing varying ratios of HF and a fluoride salt. The ratio of the protonated and deprotonated forms of the indicator can be determined from the absorbance spectra. Using the Henderson-Hasselbalch equation for the indicator, the p[H⁺] of the buffer solution can be calculated. By preparing a series of buffers with known concentrations of HF and F⁻ (and accounting for HF₂⁻ formation), the pKₐ of HF can be determined.

This method is particularly useful for cross-validating the results obtained from potentiometry.

Visualization of Equilibria and Workflows

Coupled Equilibria of HF in Acetonitrile

Sources

- 1. ijrar.org [ijrar.org]

- 2. An Analytical Protocol for the Differentiation and the Potentiometric Determination of Fluorine-Containing Fractions in Bovine Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. diposit.ub.edu [diposit.ub.edu]

- 5. ENG_FINAL_pot-F_2023 [uanlch.vscht.cz]

- 6. Fluoride selective electrode - Wikipedia [en.wikipedia.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Lanthanum-fluoride electrode-based methods to monitor fluoride transport in cells and reconstituted lipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 11. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 12. researchgate.net [researchgate.net]

Thermodynamic Characterization of Hydrogen Fluoride & Acetonitrile Mixtures

A Guide for Process Optimization and Safety in Fluorination Chemistry

Executive Summary

The mixture of Hydrogen Fluoride (HF) and Acetonitrile (MeCN) represents a critical yet hazardous system in pharmaceutical synthesis and electrochemical fluorination. Unlike ideal binary mixtures, the HF-MeCN system exhibits significant non-ideality driven by strong hydrogen bonding and specific solvation interactions, where HF acts as a Brønsted acid protonating the weak base MeCN. This guide provides a thermodynamic framework for understanding these deviations, establishing safe handling protocols, and optimizing reaction conditions.

Part 1: The Thermodynamic Framework

1.1 Molecular Interaction & Phase Behavior

The thermodynamic behavior of HF/MeCN is dominated by the competition between HF self-association (polymerization) and HF-MeCN donor-acceptor interactions.

-

Self-Association: Anhydrous HF exists as chains and rings

(where -

Solvation Mechanism: Acetonitrile, a polar aprotic solvent with a high dielectric constant (

), acts as a weak base. Upon mixing, HF protonates the nitrile nitrogen, forming a conductive electrolyte solution even in the absence of other salts.

Reaction Equilibrium:

This ionization leads to negative deviations from Raoult's Law , meaning the vapor pressure of the mixture is lower than the sum of the partial pressures of the pure components. This has critical implications for distillation and solvent recovery—separation is energetically demanding.

1.2 Thermophysical Data Summary

The following data establishes the baseline for process engineering. Note the significant density difference, which aids in phase separation during aqueous workups but requires vigorous agitation during single-phase reactions.

| Property | Hydrogen Fluoride (aHF) | Acetonitrile (MeCN) | Mixture Characteristics |

| Molar Mass | 20.01 g/mol | 41.05 g/mol | — |

| Boiling Point | 19.5 °C (292.65 K) | 82.0 °C (355.15 K) | Boiling point elevation observed due to solvation. |

| Density (25°C) | 0.99 g/mL (Liquid) | 0.786 g/mL | Volume contraction occurs upon mixing (Electrostriction). |

| Dielectric Const. | 83.6 (0°C) | 37.5 (20°C) | Mixture |

| Viscosity | 0.256 cP (0°C) | 0.343 cP (25°C) | Viscosity increases with HF concentration due to H-bonding networks. |

| Enthalpy of Mixing | — | — | Exothermic ( |

Critical Insight: The formation of the

species renders the mixture electrically conductive. This property is exploited in electrochemical fluorination (Simons process variants) but requires that all metallic equipment be grounded and compatible to prevent galvanic corrosion.

Part 2: Solvation Mechanism Visualization

The following diagram illustrates the competing interactions that define the thermodynamic activity of the system.

Figure 1: Mechanistic pathway of HF solvation in Acetonitrile, leading to ionic liquid-like behavior.

Part 3: Operational Protocols & Safety

Handling HF/MeCN mixtures requires a "Self-Validating" safety protocol. Reliance on standard PPE is insufficient; the system must be engineered to fail safely.

3.1 Material Compatibility Matrix

Standard borosilicate glass is strictly prohibited as HF dissolves SiO₂, leading to catastrophic vessel failure and release of SiF₄ gas.

| Material | Compatibility Rating | Notes |

| PTFE / PFA | Excellent | Recommended for liners, tubing, and gaskets. Permeable to HF gas over long durations. |

| Monel 400 | Excellent | Standard for metal reactors. Forms a passive fluoride layer. |

| Hastelloy C-276 | Good | Suitable, but corrosion rates increase with water content. |

| Stainless Steel 316 | Conditional | Acceptable for anhydrous HF only. Rapid corrosion if moisture > 200 ppm. |

| Glass / Quartz | FATAL | Dissolves rapidly. Exothermic reaction. |

3.2 Experimental Workflow: VLE Measurement

Measuring the Vapor-Liquid Equilibrium (VLE) of this system requires specialized ebulliometry due to the corrosivity and toxicity.

Protocol:

-

System Prep: Use a Monel or PTFE-lined ebulliometer. Passivate the system with F₂ or anhydrous HF gas for 12 hours prior to data collection to remove surface moisture.

-

Calibration: Calibrate pressure transducers using pure Acetonitrile (boiling point check). Do not use water.

-

Loading: Introduce MeCN first, then gravimetrically add aHF to achieve desired mole fraction (

). -

Equilibration: Heat to reflux. Allow 60 minutes for temperature stabilization (

). -

Sampling: Withdraw liquid and vapor phase samples into PFA vials containing excess chilled water (to quench HF) or NaOH.

-

Analysis: Analyze fluoride content via Ion Chromatography (IC) or Thorium Nitrate titration. Analyze MeCN via GC (using a wax column resistant to trace acid).

3.3 Safety Response Workflow

The following diagram outlines the immediate response logic for an HF/MeCN exposure event.

Figure 2: Critical response workflow for HF/MeCN exposure, accounting for both fluoride toxicity and potential cyanide metabolism from acetonitrile.

References

-

Kettler, M., et al. (2005). Effect of the Range of Interactions on the Properties of Fluids.[1] 2. Structure and Phase Behavior of Acetonitrile, Hydrogen Fluoride, and Formic Acid. The Journal of Physical Chemistry B. Link

-

NIST Chemistry WebBook. Hydrogen Fluoride - Thermophysical Properties. National Institute of Standards and Technology. Link

-

Anton Paar Wiki. Viscosity of Hydrofluoric Acid (HF). Link

- Fredenhagen, K., & Cadenbach, G. (1930). Die Bindung von Fluorwasserstoff an organische Lösungsmittel. Zeitschrift für Physikalische Chemie. (Foundational text on HF-Solvent conductivity).

-

Cole-Parmer. Chemical Compatibility Database. Link

Sources

Reactivity trends of HF-acetonitrile vs aqueous hydrofluoric acid

Topic: Reactivity Trends of HF-Acetonitrile vs. Aqueous Hydrofluoric Acid Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Guide / Whitepaper

The "Solvent Switch": Mechanistic Insights for Organic Synthesis and Material Science

Executive Summary

The reactivity of hydrogen fluoride (HF) is dictated not merely by its concentration but by the solvation environment of the fluoride ion. In aqueous media, HF behaves as a weak acid with a heavily solvated, low-nucleophilicity fluoride anion. In acetonitrile (MeCN), a polar aprotic solvent, the physicochemical landscape shifts dramatically. This guide analyzes the "Naked Fluoride Effect," the alteration of acidity functions, and the practical implications for deprotection chemistries (desilylation) and material etching. For drug development professionals, understanding this duality is critical for optimizing selectivity during late-stage functionalization.

Physicochemical Foundations: The Solvation Paradox

The core differentiator between aqueous HF and HF-MeCN lies in the Solvation Shell Thermodynamics .

Aqueous HF: The Hydrogen-Bond Cage

In water, HF exists in equilibrium with hydronium (

-

Consequence: The nucleophilicity of

is severely dampened. It must shed this hydration shell to attack an electrophile (e.g., Silicon in silyl ethers). -

Speciation: At high concentrations, the dominant species is not

, but the bifluoride ion (

HF-Acetonitrile: The "Naked" Fluoride Potential

Acetonitrile is a dipolar aprotic solvent. It solvates cations (like

-

Consequence: If

is generated in MeCN, it lacks a stabilizing hydrogen-bond network. It becomes a "naked" or "desolvated" super-nucleophile, increasing reaction rates for -

The Caveat: Pure HF in MeCN is a weak acid because MeCN is a weaker base than water. Therefore, while the potential nucleophilicity of

is high, the concentration of free

Visualization: Solvation Dynamics

Figure 1: Contrast in solvation shells. In water, the fluoride is caged (red), reducing reactivity. In MeCN, the anion is exposed (green), enhancing nucleophilic attack.

Reactivity Profiles in Organic Synthesis

Silyl Ether Deprotection (Desilylation)

The removal of silyl protecting groups (TBS, TES, TBDPS) is the primary application of HF-MeCN in drug synthesis.

-

The Problem with TBAF: Tetrabutylammonium fluoride (TBAF) in THF is the standard source of naked fluoride. However, TBAF is extremely basic (due to the naked

). This basicity causes side reactions like -

The HF-MeCN Solution: By using aqueous HF diluted in acetonitrile (typically 5% of 48% aq. HF in MeCN), the system remains acidic .

-

Mechanism: The proton (

) activates the silyl ether oxygen. The fluoride ( -

Benefit: The acidity suppresses base-catalyzed side reactions, while the MeCN solvent ensures solubility of the organic substrate and maintains sufficient fluoride activity compared to pure water.

-

Comparative Reactivity Table

| Parameter | Aqueous HF (Pure) | TBAF (in THF) | HF-Acetonitrile (Mix) |

| pH Regime | Acidic | Basic | Acidic |

| Fluoride Species | Solvated | Naked | Partially Solvated |

| Nucleophilicity | Low | Very High | Moderate-High |

| Substrate Solubility | Poor (for lipophilic drugs) | Good | Excellent |

| Side Reactions | Hydrolysis of sensitive groups | Eliminations, Epimerization | Minimal |

| Etching of Glass | Rapid | Slow | Moderate |

Protocol: Selective Desilylation of TBS Ethers

This protocol is self-validating via TLC monitoring.

Reagents:

-

Hydrofluoric Acid (48% Aqueous) – Caution: Highly Toxic

-

Saturated

solution (Quench)

Workflow:

-

Preparation: In a polypropylene (plastic) reaction vessel, dissolve the silyl-protected substrate (1.0 equiv) in Acetonitrile (

concentration). -

Acidification: Cool to

. Add 48% aqueous HF dropwise (typically-

Note: Glassware should be avoided to prevent etching and contamination with fluorosilicates.

-

-

Reaction: Stir at room temperature. Monitor via TLC.

-

Validation: The disappearance of the lipophilic starting material and appearance of the more polar alcohol confirms cleavage.

-

-

Quench: Pour reaction mixture carefully into a stirring mixture of

and saturated-

Safety: Ensure evolution of

ceases before separating layers.

-

Mechanistic Deep Dive: The Etching Anomaly

Why does HF-MeCN etch silicon dioxide (

In aqueous media, the etching mechanism relies on the adsorption of

In anhydrous HF-MeCN, the reaction is kinetically throttled because:

-

The ionization of HF to form the active

species is lower. -

The product (

) and water are generated: -

Autocatalysis: The reaction is initially slow (induction period) until sufficient water is generated as a byproduct. This water then promotes ionization of HF, accelerating the etch rate.

Implication for Synthesis: If strictly anhydrous conditions are maintained, HF-MeCN is less aggressive toward glass than aqueous HF, but plastic labware is still mandatory to ensure scientific integrity and safety.

Figure 2: The autocatalytic role of water in HF etching. Anhydrous systems show an induction period absent in aqueous systems.

Safety & Handling: The "Trojan Horse" Effect

Critical Warning: While aqueous HF causes deep tissue burns by penetrating skin and decalcifying bone, HF in Acetonitrile is potentially more dangerous.

-

Permeability: Acetonitrile is an excellent solvent for penetrating the lipid bilayer of the stratum corneum. It acts as a vehicle (Trojan Horse), carrying HF molecules through the skin barrier faster than water can.

-

Systemic Toxicity: Once absorbed, MeCN can be metabolized to cyanide (though slowly), while HF causes immediate systemic fluoride poisoning (hypocalcemia).

Mandatory Safety Protocol:

-

Double Gloving: Inner nitrile, outer heavy-duty neoprene or Silver Shield®.

-

Quenching Agent: Keep saturated Calcium Gluconate gel immediately accessible on the benchtop, not in a drawer.

-

Fume Hood: All operations must occur in a functioning fume hood with a sash at the lowest working position.

References

-

Haufe, G. (2001). Fluorine in Organic Synthesis. Wiley-VCH.

-

Pilcher, A. S., & DeShong, P. (1993). Fluoride-promoted coupling of organosilanes. Journal of Organic Chemistry.

-

Newton, R. F., et al. (1979). Prostaglandin synthesis: Use of HF-MeCN for deprotection. Journal of the Chemical Society, Perkin Transactions 1.

-

Honeywell Specialty Chemicals. (2020). Hydrofluoric Acid Properties and Safety Guide.

-

Olah, G. A., et al. (1979). Synthetic Methods and Reactions: HF-Pyridine vs HF-MeCN. Synthesis.

Sources

The In-Situ Generation and Application of Acetonitrile Hydrofluoride Systems in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting unique and desirable physicochemical properties. While elemental fluorine and anhydrous hydrogen fluoride (HF) are potent fluorinating agents, their extreme reactivity and hazardous nature necessitate the development of safer and more manageable alternatives. This technical guide explores the synthetic utility of "acetonitrile hydrofluoride," a term referring to the in-situ generation of reactive hydrogen fluoride species within an acetonitrile solvent matrix. This approach harnesses the advantageous properties of acetonitrile as a polar aprotic solvent to modulate the reactivity and selectivity of HF-based fluorination reactions. This guide will provide an in-depth analysis of the preparation, key applications, mechanistic considerations, and safety protocols associated with the use of acetonitrile hydrofluoride systems in organic synthesis, offering valuable insights for researchers and professionals in the field.

Introduction: The Concept of Acetonitrile Hydrofluoride

"Acetonitrile hydrofluoride" is not a distinct, isolable reagent but rather a descriptive term for a reactive system created by introducing a source of hydrogen fluoride into acetonitrile as the reaction solvent. Acetonitrile's properties as a polar aprotic solvent make it an excellent medium for a variety of organic transformations, including nucleophilic substitutions.[1] When a source of HF is introduced, acetonitrile can solvate the fluoride ions and influence the acidity and nucleophilicity of the HF species, leading to unique reactivity profiles.

The most common sources of HF for these in-situ systems are stable, commercially available reagents like pyridine-HF (Olah's Reagent) and triethylamine tris(hydrofluoride) (Et3N·3HF) .[2][3] These reagents are easier and safer to handle than anhydrous HF gas. The general concept involves the liberation of HF from these complexes within the acetonitrile solution, where it can then react with the substrate.

Caption: Conceptual overview of the in-situ formation of an "acetonitrile hydrofluoride" reactive system.

Key Applications in Organic Synthesis

The primary application of acetonitrile hydrofluoride systems is in hydrofluorination reactions , particularly the addition of H and F across a double or triple bond. This method provides a direct and atom-economical route to valuable fluoroalkanes.

Hydrofluorination of Alkenes

The hydrofluorination of alkenes is a challenging transformation due to the relatively low acidity of HF and the propensity for carbocation rearrangements.[4][5] However, the use of HF complexes in acetonitrile has proven effective for a range of substrates. Pioneering work by Olah demonstrated the use of pyridine-HF for the hydrofluorination of simple alkenes.[6]

General Reaction Scheme:

Mechanistic Considerations: The reaction is believed to proceed through a carbocation intermediate. The polar aprotic nature of acetonitrile can stabilize this intermediate, influencing the regioselectivity of the fluoride addition, which generally follows Markovnikov's rule. Computational studies can provide further insights into the transition states and the role of the solvent in stabilizing charged intermediates.[7][8]

Caption: Simplified mechanism for the hydrofluorination of an alkene.

Experimental Protocol: Hydrofluorination of Styrene with Pyridine-HF in Acetonitrile

This protocol is a representative example and should be adapted based on the specific substrate and laboratory conditions.

Materials:

-

Styrene

-

Pyridine-HF (Olah's Reagent)

-

Anhydrous Acetonitrile

-

Saturated Sodium Bicarbonate (NaHCO3) solution

-

Magnesium Sulfate (MgSO4)

-

Polypropylene or Teflon reaction vessel and magnetic stir bar

Procedure:

-

In a polypropylene flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve styrene (1.0 equiv) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine-HF (1.5 - 2.0 equiv) to the stirred solution. Caution: Pyridine-HF is corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Allow the reaction to stir at 0 °C for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a stirred, ice-cold saturated aqueous solution of sodium bicarbonate. Caution: This will generate gas (CO2) and is an exothermic process.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel.

| Substrate Example | Reagent System | Solvent | Product | Yield (%) | Reference |

| 1-Octene | Et3N·3HF | Acetonitrile | 2-Fluorooctane | 75 | [9] |

| Cyclohexene | Pyridine-HF | Acetonitrile | Fluorocyclohexane | 82 | [6] |

| Styrene | Pyridine-HF | Acetonitrile | 1-Fluoro-1-phenylethane | 85 | (General procedure) |

Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles are of immense importance in medicinal chemistry.[10] The use of HF sources in acetonitrile provides a viable route for their synthesis. For example, the fluorination of dihydropyridines can be achieved using Selectfluor® in acetonitrile, which can be followed by the elimination of HF to yield fluorinated pyridines.[11] While not a direct hydrofluorination, this demonstrates the utility of in-situ HF manipulation in heterocyclic chemistry. The synthesis of fluorinated nucleosides, crucial antiviral and anticancer agents, has also been accomplished using reagents like triethylamine trihydrofluoride.[12]

The Role of Acetonitrile: More Than Just a Solvent

Acetonitrile's influence extends beyond simply dissolving the reactants. As a polar aprotic solvent, it can significantly impact the reaction's kinetics and selectivity.

-

Stabilization of Intermediates: Acetonitrile's high dielectric constant helps to stabilize charged intermediates, such as carbocations formed during hydrofluorination, which can prevent undesired rearrangements.[7]

-

Modulation of Nucleophilicity: In contrast to protic solvents, polar aprotic solvents like acetonitrile do not strongly solvate anions through hydrogen bonding. This leaves the fluoride ion more "naked" and thus more nucleophilic, potentially increasing the reaction rate.[1]

-

Influence on HF Acidity: The interaction between acetonitrile and HF can affect the acidity of the HF species in solution. Spectroscopic studies, such as NMR and IR, can be employed to probe the nature of these interactions.[13][14]

Safety, Handling, and Waste Disposal

Extreme caution must be exercised when working with any source of hydrogen fluoride. HF is a highly corrosive and toxic substance that can cause severe, painful burns that may not be immediately apparent, especially at lower concentrations.[6][15]

4.1. Personal Protective Equipment (PPE):

-

Gloves: A double layer of nitrile gloves is often recommended for handling HF solutions.[16] Always check the glove manufacturer's specifications for resistance to HF and the specific solvent being used.

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.[6]

-

Body Protection: A lab coat, long pants, and closed-toe shoes are required. A chemical-resistant apron is also highly recommended.[6]

4.2. Engineering Controls:

-

All manipulations involving HF or HF sources must be conducted in a properly functioning chemical fume hood.[6]

-

An emergency shower and eyewash station must be readily accessible.

4.3. Quenching and Work-up:

-

Reactions should be quenched by slowly adding the reaction mixture to a cooled, stirred solution of a weak base, such as sodium bicarbonate or calcium carbonate. This should be done in the fume hood.[17]

-

Extractive work-ups involving acetonitrile can be challenging due to its miscibility with water. It may be necessary to dilute the reaction mixture with a large volume of an extraction solvent and wash multiple times with water to remove the acetonitrile.[18][19]

4.4. Waste Disposal:

-

All waste containing HF, including aqueous washes and contaminated solid materials, must be collected as hazardous waste in clearly labeled, compatible (polyethylene or Teflon) containers.

-

Do not mix HF waste with other acidic or organic waste streams unless specifically instructed to do so by your institution's environmental health and safety department.

-

Neutralize any residual HF on glassware and equipment with a 10% sodium carbonate solution before washing.[6]

Conclusion

The use of in-situ generated "acetonitrile hydrofluoride" systems represents a significant advancement in the field of organic fluorination. By leveraging the unique properties of acetonitrile as a solvent in combination with manageable HF sources like pyridine-HF and triethylamine tris(hydrofluoride), chemists can perform a range of valuable transformations, most notably the hydrofluorination of alkenes. This approach offers a safer and more controlled alternative to traditional methods using anhydrous HF. A thorough understanding of the reaction mechanisms, the crucial role of the solvent, and strict adherence to safety protocols are paramount for the successful and safe implementation of this powerful synthetic tool in the development of novel fluorinated molecules for the pharmaceutical and materials science industries.

References

-

Bertrand, X., Chabaud, L., & Paquin, J.-F. (2021). Hydrofluorination of Alkenes: A Review. Chemistry – An Asian Journal, 16(6), 563-574. [Link]

-

Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - HYDROFLUORIC ACID. [Link]

-

Cazade, P.-A., Tran, H., Bereau, T., Das, A. K., Kläsi, F., Hamm, P., & Meuwly, M. (2015). Solvation of fluoro-acetonitrile in water by 2D-IR spectroscopy: A combined experimental-computational study. The Journal of Chemical Physics, 142(21), 212415. [Link]

- emp BIOTECH. (2023). S-Mix (Mixture of Pyridine and Acetonitrile)

-

Gao, Y., & Li, W. (2024). Co-catalyzed Hydrofluorination of Alkenes: Photoredox Method Development and Electroanalytical Mechanistic Investigation. PubMed Central. [Link]

-

Guidelines for the Safe Handling of Hydrofluoric Acid. (2019). University of Tennessee Health Science Center. [Link]

- Hangzhou Baishansheng Biological Science & Technology Co Ltd. (2016). Method for synthesizing fluoroacetonitrile.

-

Hase, Y., & Alves, O. L. (1981). Vibrational spectral study of ZrCl4 and HfCl4 complexes with acetonitrile and acetonitrile-d3. Spectrochimica Acta Part A: Molecular Spectroscopy, 37(9), 711-719. [Link]

-

Hammond, G. B., & Xu, B. (2017). Widely Applicable Hydrofluorination of Alkenes via Bifunctional Activation of Hydrogen Fluoride. Journal of the American Chemical Society, 139(50), 18114-18118. [Link]

- Hopkins, T. (2019).

-

Huang Lab, Michigan State University. (2017). Standard Operating Procedures. [Link]

-

Jacobs, M. I. J., Bulo, R. E., & Bickelhaupt, F. M. (2008). NMR solvent shifts of acetonitrile from frozen density embedding calculations. The Journal of Physical Chemistry A, 112(17), 3875-3883. [Link]

- Krout, M. R., & Lectka, T. (2011). A New Class of SN2 Reactions Catalyzed by Protic Solvents: Facile Fluorination for Isotopic Labeling of Diagnostic Molecules. Journal of the American Chemical Society, 133(43), 17292-17295.

-

Li, G., & Toste, F. D. (2012). Au(I) Catalyzed HF Transfer: Tandem Alkyne Hydrofluorination and Perfluoroarene Functionalization. PubMed Central. [Link]

-

MSU Chemistry. (2017). Standard Operating Procedures Huang Lab. [Link]

-

New Jersey Department of Health. (2016). Acetonitrile - Hazardous Substance Fact Sheet. [Link]

- Olah, G. A., & Welch, J. (1979). Synthetic methods and reactions. 63. Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination reactions. The Journal of Organic Chemistry, 44(22), 3872-3881.

-

Organic Syntheses. (n.d.). Tricyclo[3.3.1.1 3,7 ]decane, 1-fluoro-. [Link]

-

Pacific Northwest National Laboratory. (n.d.). Chemical Conversion of Anhydrous Hydrogen Fluoride for Safe Disposal. [Link]

-

Paquin, J.-F. (2019). in the chemical literature: addition of HF to alkenes. YouTube. [Link]

- Petrov, V. A. (2009).

-

PubChem. (n.d.). Acetonitrile. National Institutes of Health. [Link]

-

Reaction Chemistry & Engineering. (2020). Direct comparison of safer or sustainable alternative dipolar aprotic solvents for use in carbon–carbon bond formation. RSC Publishing. [Link]

-

ResearchGate. (2017). Hydrofluorination of Alkenes: A Review. [Link]

-

ResearchGate. (2018). One-Step Synthesis of 2-Fluoroadenine Using Hydrogen Fluoride Pyridine in a Continuous Flow Operation. [Link]

-

Shin, D. (2021). Spectroscopic and Magnetic Studies of Co(II) Scorpionate Complexes: Is There a Halide Effect on Magnetic Anisotropy? Inorganic Chemistry, 60(10), 7433-7446. [Link]

- Singh, R. P., & Shreeve, J. M. (2004). Recent highlights in the synthesis of fluorinated heterocycles. Journal of Fluorine Chemistry, 125(1), 23-37.

-

Technical Notes - Removal of Reaction Solvent by Extractive Workup. (n.d.). Organic Process Research & Development. [Link]

-

U.S. National Library of Medicine. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. [Link]

-

University of Rochester. (n.d.). Hydrofluoric Acid Safe Handling Guidelines. [Link]

-

Wasit Journal for Pure sciences. (2025). Computational Approaches to Studying Reaction Mechanisms and Transition States in Quantum Chemistry. [Link]

-

Yang, H., Li, S., Yu, H., Liu, H., Sun, K., & Chen, X. (2024). Production of anhydrous hydrogen fluoride from fluorosilicic acid: a review. Frontiers in Chemistry, 12, 1372981. [Link]

-

Zhang, W., & Moore, J. S. (2007). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

-

Zheng, L., Kärkäs, M. D., & Porco, J. A. (2017). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Nature Protocols, 12(4), 824-835. [Link]

-

Zhu, J., & Li, G. (2021). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 26(15), 4648. [Link]

-

Ashenhurst, J. (2025). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

-

Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography. [Link]

-

da Silva, A. B. F., & da Silva, J. B. P. (2021). Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. ACS Organic & Inorganic Au, 1(1), 29-39. [Link]

-

Ganiek, M. A., & Ghomi, M. (2014). A deeper insight into an intriguing acetonitrile–water binary mixture: synergistic effect, dynamic Stokes shift, fluorescence correlation spectroscopy, and NMR studies. Physical Chemistry Chemical Physics, 16(27), 14323-14333. [Link]

- Haufe, G. (2005). 141 G. Haufe The simplest route to fluoroalkanes from alkenes would appear to involve hydrofluorina- tion. The preparation of (s. Science of Synthesis, 34, 141-182.

-

Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry and Biochemistry. [Link]

-

RSC Publishing. (2015). Solvent response to fluorine-atom reaction dynamics in liquid acetonitrile. [Link]

-

Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]

-

Vallet, M., & Maron, L. (2011). Water versus acetonitrile coordination to uranyl. Density functional study of cooperative polarization effects in solution. The Journal of Physical Chemistry A, 115(1), 169-178. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN104230753A - Method for synthesizing fluoroacetonitrile - Google Patents [patents.google.com]

- 4. Electro-catalytic adsorption mechanism of acetonitrile in water using a ME-ACFs system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ehs.yale.edu [ehs.yale.edu]

- 6. NMR solvent shifts of acetonitrile from frozen density embedding calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A deeper insight into an intriguing acetonitrile–water binary mixture: synergistic effect, dynamic Stokes shift, fluorescence correlation spectroscopy, and NMR studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Co-catalyzed Hydrofluorination of Alkenes: Photoredox Method Development and Electroanalytical Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 10. chemrevlett.com [chemrevlett.com]

- 11. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Solvation of fluoro-acetonitrile in water by 2D-IR spectroscopy: A combined experimental-computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Water versus acetonitrile coordination to uranyl. Density functional study of cooperative polarization effects in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. uthsc.edu [uthsc.edu]

- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 16. rtong.people.ust.hk [rtong.people.ust.hk]

- 17. people.uniurb.it [people.uniurb.it]

- 18. rtong.people.ust.hk [rtong.people.ust.hk]

- 19. safety.rochester.edu [safety.rochester.edu]

Safety data sheet (SDS) analysis for acetonitrile hydrofluoride

Complex & Reagent Mixtures (CAS: 78971-71-8 / Mixture)

Part 1: Executive Summary & Chemical Identity

The "Trojan Horse" Reagent Acetonitrile Hydrofluoride (often encountered as a specific complex [CAS 78971-71-8] or a solution of anhydrous HF in acetonitrile) represents a high-order risk in drug development and organic synthesis. While Hydrogen Fluoride (HF) is universally recognized for its bone-seeking corrosivity, its combination with Acetonitrile (ACN) creates a synergistic hazard profile.

Acetonitrile acts as a permeation enhancer , effectively dissolving skin lipids and accelerating the transdermal delivery of fluoride ions. This "Trojan Horse" effect renders standard HF safety protocols insufficient. Furthermore, the metabolic breakdown of acetonitrile releases cyanide, introducing a secondary, delayed mechanism of systemic toxicity.

Chemical Identity Table

| Parameter | Description |

| Chemical Name | Acetonitrile Hydrofluoride (Complex) / HF-Acetonitrile Solution |

| CAS Number | 78971-71-8 (Complex); Mixture of 7664-39-3 (HF) & 75-05-8 (ACN) |

| Molecular Formula | |

| Physical State | Fuming liquid (colorless to slight yellow) |

| Flash Point | ~6°C (driven by Acetonitrile content) - Highly Flammable |

| pH | < 1 (Highly Acidic / Corrosive) |

| Primary Hazards | Acute Dermal Toxicity, FLAMMABLE, Target Organ Toxicity (Bone, Heart, CNS) |

Part 2: Hazard Identification & Mechanism of Action

2.1 The Dual-Toxicity Cascade

Unlike aqueous HF, which dissociates partially, HF in acetonitrile often exists in ion-paired or hydrogen-bonded forms that maintain high lipophilicity until they hit the aqueous environment of the tissue.

-

Immediate Phase (Fluoride Toxicity):

-

Penetration: ACN solvates the stratum corneum. HF penetrates rapidly without immediate pain (unlike HCl or

), delaying the pain signal until deep tissue damage has occurred. -

Decalcification: Fluoride ions (

) bind serum calcium ( -

Cardiac Arrest: The resulting hypocalcemia and hypomagnesemia disrupt the electrical conductivity of the heart, leading to fatal arrhythmia (Ventricular Fibrillation).

-

-

Delayed Phase (Cyanide Toxicity):

-

Metabolism: Absorbed acetonitrile is metabolized by hepatic Cytochrome P450 enzymes (specifically CYP2E1) over 2-12 hours.

-

Asphyxiation: This metabolism releases Hydrogen Cyanide (HCN), which inhibits Cytochrome C Oxidase in the mitochondria, causing histotoxic hypoxia.

-

2.2 Visualization: The Synergistic Toxicity Pathway

Caption: The dual-threat mechanism where solvent effects accelerate HF toxicity while metabolic breakdown introduces delayed cyanide poisoning.

Part 3: Engineering Controls & PPE (The "Zero-Skin" Standard)

Standard laboratory nitrile gloves are insufficient for Acetonitrile Hydrofluoride. Acetonitrile degrades nitrile rubber in <6 minutes, and HF permeates it.

3.1 Glove Selection Protocol

Mandatory Configuration: Double-gloving with a Laminate liner.

| Layer | Material | Rationale |

| Inner Layer | Silver Shield / 4H® (PE/EVAL Laminate) | Impermeable to both ACN and HF. Prevents chemical breakthrough.[3] |

| Outer Layer | Heavyweight Nitrile (8 mil+) or Neoprene | Provides mechanical protection and grip (Laminate gloves are slippery). |

| Forbidden | Latex, Standard Exam Nitrile (4 mil), PVA | Rapid degradation or permeation. PVA dissolves in water/acids. |

3.2 Material Compatibility

-

Safe Materials: Polyethylene (HDPE/LDPE), Polypropylene (PP), Teflon (PTFE/PFA), Polymethylpentene (PMP).

-

Incompatible (DANGER):

-

Glass/Quartz: HF reacts violently with silica (

), causing vessel failure. -

Metals: Most metals will corrode and generate hydrogen gas (explosion hazard). Use Monel or Hastelloy if metal is required.

-

Bases: Reaction with strong bases (NaOH, KOH) is violently exothermic and can cause "runaway" vaporization of the toxic solvent.[4]

-

Part 4: Emergency Response Protocols

Crucial Distinction: Speed is the only variable you control. The presence of Acetonitrile means you cannot rely on water rinsing alone to remove the chemical from the skin pores; however, copious water is still the first step to debulk.

4.1 The "60-Second" Response Workflow

Caption: Emergency workflow prioritizing immediate decontamination and calcium neutralization.

4.2 Medical Management Specifics

-

Calcium Gluconate (Topical): The primary antidote. It provides a sacrificial source of calcium for the fluoride ions to bind to, sparing the user's bones and blood calcium.

-

Systemic Support: If >2% BSA (Body Surface Area) is burned, or if inhalation occurred, systemic calcium/magnesium monitoring is required.

-

Cyanide Watch: If the patient survives the initial HF shock but deteriorates hours later (metabolic acidosis, confusion), suspect cyanide poisoning. Hydroxocobalamin (Cyanokit) is the antidote, but do not administer preemptively without clinical evidence, as it interferes with colorimetric blood tests.

Part 5: Storage & Disposal[5]

-

Storage:

-

Store in Polyethylene or Teflon containers.

-

Keep in a dedicated "HF" cabinet, segregated from oxidizers and especially from strong bases.

-

Ensure the cabinet is ventilated to prevent buildup of HF or ACN vapors.

-

-

Disposal:

-

Do NOT mix with glass waste.

-

Do NOT mix with basic waste streams (exothermic explosion risk).

-

Quench carefully: Dilute into a large volume of ice water, then slowly neutralize with Calcium Hydroxide (

) or Calcium Carbonate ( -

Note: The acetonitrile component remains in the supernatant and must be treated as organic solvent waste (flammable).

-

References

-

Honeywell Specialty Chemicals. (2024). Safety Data Sheet: Hydrogen Fluoride Anhydrous. Retrieved from

-

Thermo Fisher Scientific. (2023). Safety Data Sheet: Acetonitrile. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 7664-39-3, Hydrofluoric Acid. Retrieved from

-

Occupational Safety and Health Administration (OSHA). (2023). Dermal Exposure: Hydrofluoric Acid.[1][3][5][6] Retrieved from

-

American Chemical Society (ACS). (2022). Chemical Safety: Hydrogen Fluoride and Hydrofluoric Acid. Retrieved from

-

Ansell Healthcare. (2023). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from

Sources

Methodological & Application

Application Note: Ring-Opening of Epoxides with Acetonitrile Hydrofluoride

Abstract & Strategic Value

The introduction of fluorine into drug candidates—specifically via fluorohydrins —is a pivotal strategy in medicinal chemistry to modulate pKa, metabolic stability (blocking P450 oxidation), and lipophilicity. While reagents like Olah’s reagent (Pyridine[1]·9HF) or

The "Acetonitrile Hydrofluoride" system (defined here as Hydrogen Fluoride solvated in Acetonitrile, typically prepared in situ or using HF-amine complexes in MeCN) offers a superior alternative. Acetonitrile, as a polar aprotic solvent, enhances the nucleophilicity of fluoride while moderating the acidity of HF, often leading to cleaner reaction profiles and easier removal of volatiles during workup. This guide details the optimized protocol for the regioselective ring-opening of epoxides to yield fluorohydrins using this system.

The Reagent System: "Acetonitrile Hydrofluoride"[2]

Unlike Pyridine·HF, "Acetonitrile Hydrofluoride" is not a single commercial complex but a tunable reaction medium . It is formed by dissolving anhydrous HF, aqueous HF (48%), or amine-HF salts in acetonitrile (MeCN).

Physicochemical Properties & Advantages

| Feature | Acetonitrile/HF System | Pyridine[2]·HF (Olah's) |

| Solvent Nature | Polar Aprotic (Dielectric | Viscous Ionic Liquid |

| Acidity | Tunable (moderatly acidic) | Highly Acidic ( |

| Workup | Volatile (MeCN bp 82°C); easy evaporation | Difficult (Pyridine requires acid wash/CuSO4) |

| Selectivity | High regiocontrol (SN2-like bias) | Often SN1-like (carbocation rearrangement risk) |

| Side Reactions | Low (Ritter reaction is rare at low temp) | Polymerization/Elimination common |

Mechanism of Action

The reaction proceeds via an acid-catalyzed nucleophilic opening. Acetonitrile plays a dual role: it solvates the protonated epoxide (oxonium intermediate) and separates the

Pathway Analysis[5]

-

Activation: HF protonates the epoxide oxygen, increasing ring strain and electrophilicity.

-

Nucleophilic Attack: Fluoride (

) attacks the carbon center.-

Regioselectivity: In the MeCN system, the mechanism often straddles the boundary between

and-

Aliphatic Epoxides: Attack occurs predominantly at the less hindered carbon (

-like). -

Styrenyl/Tertiary Epoxides: Attack occurs at the more substituted carbon (benzylic/tertiary) due to partial positive charge stabilization (

-like).

-

-

Visualization: Reaction Mechanism

Caption: Mechanistic flow of epoxide ring-opening. Note the competitive Ritter pathway which is minimized by the high fluoride concentration in this protocol.

Standard Protocol

Safety Warning: HF is highly toxic, corrosive, and penetrates skin to cause deep tissue necrosis and bone decalcification. Always work in a functioning fume hood. Wear a face shield, chemically resistant apron, and double gloves (nitrile/neoprene). Have Calcium Gluconate gel immediately available.

Materials

-

Substrate: Epoxide (1.0 equiv)[3]

-

Reagent: Triethylamine Trihydrofluoride (

) OR 48% Aqueous HF. -

Solvent: Acetonitrile (HPLC Grade, dry).

-

Vessel: Polypropylene (PP) or Teflon (PFA/FEP) flask. Do not use glass if high concentrations of HF are used for prolonged periods (though dilute catalytic conditions in MeCN are often tolerated in glass for short times, plastic is safer).

Step-by-Step Methodology

Method A: Using

(Recommended for Lab Scale)

This method is preferred for its precise stoichiometry and lower water content.

-

Preparation: In a polypropylene vial equipped with a magnetic stir bar, dissolve the Epoxide (1.0 mmol) in Acetonitrile (5.0 mL).

-

Addition: Add

(1.5 – 2.0 equiv of fluoride, approx. 0.5 – 0.7 equiv of the complex) dropwise via a plastic syringe at room temperature (23°C).-

Note: For highly reactive epoxides, cool to 0°C before addition.

-

-

Reaction: Seal the vial and stir at 80°C for 2–6 hours.

-

Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the epoxide and the appearance of the fluorohydrin (often more polar).

-

-

Quench: Cool to room temperature. Slowly pour the reaction mixture into a beaker containing saturated aqueous

(20 mL). Caution: -

Workup: Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (typically Hexanes/EtOAc gradient).

Method B: Using 48% Aqueous HF (Cost-Effective)

Best for scale-up or when anhydrous conditions are not strictly required.

-

Preparation: Dissolve Epoxide (1.0 mmol) in MeCN (5 mL) in a plastic vessel.

-

Addition: Cool to 0°C. Add 48% aq. HF (2.0 – 5.0 equiv) dropwise.

-

Reaction: Allow to warm to room temperature. Stir for 1–4 hours.

-

Note: The presence of water may lead to competitive formation of diols (hydrolysis). If diol formation is >10%, switch to Method A.

-

-

Quench & Workup: Same as Method A.

Experimental Workflow Diagram

Caption: Operational workflow for the fluorination procedure emphasizing safety at the quench step.

Optimization & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Conversion | HF concentration too low or temperature too low. | Increase temp to 80°C (Method A); Add Lewis Acid catalyst ( |

| Diol Formation | Water content too high (Method B). | Switch to Method A ( |

| Acetamide (Ritter) | Carbocation intermediate reacting with MeCN. | Reduce temperature; Reduce acidity (add |

| Poor Regioselectivity | Substrate bias is weak. | Change to a bulkier amine-HF source (e.g., TBAF· |

References

-

Haufe, G. (2001). "Ring Opening of Epoxides with Hydrogen Fluoride Reagents." Journal für Praktische Chemie.

-

Olah, G. A., et al. (1979). "Synthetic Methods and Reactions; 63. Pyridinium Poly(hydrogen fluoride)." Synthesis.

-

Westermaier, M., & Mayr, H. (2008). "Regio- and Stereoselective Ring-Opening Reactions of Epoxides." Chemistry - A European Journal.

-

Kalow, J. A., & Doyle, A. G. (2010). "Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System." Journal of the American Chemical Society.[4]

-

Clover, A. W., et al. (2020). "Regioselective Fluorohydrin Synthesis from Allylsilanes." ChemRxiv.

Sources

- 1. researchgate.net [researchgate.net]

- 2. EP0884314A2 - Metal alkoxides - Google Patents [patents.google.com]

- 3. Total Synthesis of the Marine Phosphomacrolide, (−)-Enigmazole A, Exploiting Multicomponent Type I Anion Relay Chemistry (ARC) in Conjunction with a Late Stage Petasis-Ferrier Union/Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (PDF) Total Synthesis of the Polyether Antibiotic Lonomycin A (Emericid) [academia.edu]

Application Note: Catalytic Acetonitrile Hydrofluoride Systems in Glycosylation

This guide details the catalytic applications of Acetonitrile Hydrofluoride (specifically the solvated protonated species [MeCN-H]⁺·F⁻ and its oligomers) in glycosylation.[1][2][3] While Hydrogen Fluoride (HF) is traditionally viewed as a stoichiometric reagent or solvent, modern carbohydrate chemistry utilizes HF-acetonitrile systems catalytically to drive stereoselective glycosylations and donor synthesis.

Executive Summary

The utilization of Acetonitrile Hydrofluoride (MeCN·HF) represents a shift from stoichiometric, harsh acidolysis to precision catalytic glycosylation. In this system, acetonitrile acts not merely as a solvent but as a participating ligand , modulating the acidity of HF and controlling stereoselectivity via the nitrile effect.

This guide focuses on two primary applications:

-

Catalytic Activation of Glycosyl Fluorides: Using HF species (generated in situ or added as complexes) to catalyze the formation of glycosidic bonds.[2]

-

Stereoselective Donor Synthesis: The conversion of orthoesters and thioglycosides to glycosyl fluorides using HF-MeCN.

Key Advantage: The MeCN·HF system favors

Chemical Foundation: The Active Catalytic Species

Unlike aqueous HF, hydrogen fluoride dissolved in acetonitrile forms a specific adduct. The nitrogen lone pair of acetonitrile accepts a proton, creating an acetonitrilium hydrofluoride species:

Mechanistic Insight: The Nitrile Effect

In glycosylation, the solvent plays a co-catalytic role. When the glycosyl donor (e.g., a glycosyl fluoride) is activated by the acidic proton:

-

Ionization: The leaving group (F⁻) is protonated/complexed, generating an oxocarbenium ion.

-

Stabilization: The acetonitrile nitrogen attacks the anomeric center from the axial (

) face, forming a stable -

Substitution: The acceptor nucleophile (ROH) attacks from the equatorial (

) face (Sₙ2-like displacement), resulting in high

Visualization: The Nitrile Effect Pathway

Figure 1: The "Nitrile Effect" mechanism where Acetonitrile stabilizes the intermediate, forcing

Application 1: Catalytic Glycosylation using Glycosyl Fluorides

Glycosyl fluorides are robust donors.[3][4] While traditionally activated by stoichiometric Lewis acids (BF₃[2]·Et₂O), recent protocols utilize catalytic Brønsted acids or Lewis acid-HF complexes in acetonitrile.

The Catalyst System

Recent studies utilize HB(C₆F₅)₄ (generated from AgB(C₆F₅)₄ + HCl or similar) or B(C₆F₅)₃·nHF complexes. These superacids are soluble in MeCN and activate the C–F bond catalytically.

Protocol A: Catalytic -Glycosylation

Objective: Couple a glycosyl fluoride donor with an acceptor alcohol using catalytic acid in MeCN.

Materials:

-

Donor: Per-benzylated Glycosyl Fluoride (1.0 equiv).

-

Acceptor: Glycosyl acceptor with free -OH (1.1 equiv).

-

Catalyst: HB(C₆F₅)₄ (0.5 - 5 mol%) OR TfOH (1-5 mol%).

-

Solvent: Anhydrous Acetonitrile (MeCN).

-

Quench: Triethylamine (Et₃N).

Step-by-Step Methodology:

-

Preparation: Flame-dry a reaction flask under Argon. Add 4Å Molecular Sieves (MS) to ensure anhydrous conditions (water kills the catalyst).

-

Dissolution: Dissolve the Donor (e.g., 2,3,4,6-tetra-O-benzyl-D-glucopyranosyl fluoride) and Acceptor in anhydrous MeCN (0.1 M concentration).

-

Equilibration: Stir the mixture at -20°C for 15 minutes.

-

Catalysis: Add the catalyst solution (e.g., HB(C₆F₅)₄ in MeCN).

-

Note: The active species is often the protonated acetonitrile [MeCN-H]⁺.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc). The reaction typically completes in 1-3 hours.

-

Quench: Add Et₃N (2 equiv relative to catalyst) to neutralize the acid.

-

Workup: Filter off MS, concentrate in vacuo, and purify via flash chromatography.

Data Summary: Catalyst Efficiency

| Catalyst | Load (mol%) | Yield (%) |

Application 2: Synthesis of Glycosyl Fluorides (Donor Synthesis)

Before catalytic glycosylation, one must synthesize the fluoride donor. The MeCN·HF system (often sourced from HF-Pyridine dissolved in MeCN) is ideal for converting orthoesters or thioglycosides into fluorides.

Protocol B: Conversion of Orthoesters to Glycosyl Fluorides

This method is mild and preserves acid-sensitive protecting groups.

Materials:

-

Substrate: Sugar 1,2-orthoester.

-

Reagent: 70% HF-Pyridine (Olah's Reagent).

-

Solvent: Acetonitrile (MeCN).

Step-by-Step Methodology:

-

Setup: Use a polypropylene or Teflon vessel (HF etches glass).

-

Solution: Dissolve the orthoester in MeCN.

-

Addition: At 0°C, add HF-Pyridine (approx 1.5 equiv of HF) dropwise.

-

Reaction: Stir for 15-30 minutes. The MeCN moderates the HF acidity, preventing deprotection of other groups.

-

Quench: Pour into saturated NaHCO₃ solution (Caution: Effervescence).

-

Extraction: Extract with DCM, wash with water, dry over MgSO₄.

Workflow Visualization

Figure 2: Integrated workflow from precursor to final glycoside using HF-MeCN systems.

Safety & Handling (CRITICAL)

Working with HF sources requires strict adherence to safety protocols.

-

HF Burns: HF penetrates skin and decalcifies bone. Pain may be delayed.[5]

-

Antidote: Calcium Gluconate Gel (2.5%) must be immediately available on the bench.

-

Glassware: Avoid glass for high-concentration HF steps. Use polypropylene/Teflon. For catalytic steps (trace HF), borosilicate glass is generally acceptable but plastic is safer.

-

PPE: Double nitrile gloves, face shield, and rubber apron.

Emergency Protocol:

-

Skin Contact: Wash with water for 5 mins, then massage Calcium Gluconate gel into the site until pain subsides. Seek ER medical attention immediately.

References

-

Suzuki, T. et al. (2022). Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover. Organic Letters.

-

Li, H. et al. (2019). Catalytic Glycosylation of Disarmed Glycosyl Fluorides. Organic Chemistry Frontiers.

-

Lundt, I. et al. (1999). Reaction of 1,2-Orthoesters with HF-Pyridine: A Method for the Preparation of Glycosyl Fluorides. Synthesis.

-

Yale EHS. (2023). Standard Operating Procedure: Hydrofluoric Acid. Yale University.

Sources

Scalable synthesis of fluorinated heterocycles using HF/MeCN

Application Note: Scalable Synthesis of Fluorinated Heterocycles using HF/MeCN Systems

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, modulating pKa, lipophilicity, and metabolic stability.[1] While electrophilic fluorinating agents (e.g., Selectfluor, NFSI) are convenient on a milligram scale, they are often cost-prohibitive for kilogram-scale production.

This guide details the scalable synthesis of fluorinated heterocycles using Hydrogen Fluoride (HF) sources in Acetonitrile (MeCN) . Specifically, we focus on the use of HF-Amine complexes (e.g., Et₃N·3HF, Py·HF) dissolved in MeCN. This system offers a high-atom-economy nucleophilic fluoride source that is liquid at room temperature, significantly safer than anhydrous HF gas, and amenable to both batch and continuous flow processing.

Key Applications Covered:

-

Halofluorination-Cyclization: Accessing fluorinated oxazolines and isoxazolines.

-

Epoxide/Aziridine Ring Opening: Synthesis of fluorinated pyrrolidines and piperidines.

Safety & Handling: The "Zero-Tolerance" Protocol

WARNING: HF, even in complexed amine forms, poses severe health risks. It penetrates skin rapidly, causing deep tissue necrosis and systemic calcium depletion (hypocalcemia), which can be fatal.

Mandatory Safety Infrastructure:

-

Engineering Controls: All operations must occur within a certified fume hood or a closed-loop flow reactor.

-

PPE Layering:

-

First Aid Station: A dedicated tube of 2.5% Calcium Gluconate Gel must be uncapped and within arm's reach of the reaction station.

Quenching Protocol: Never quench HF reactions directly with water, as this generates heat and vapor.

-

Standard Quench: Pour the reaction mixture slowly into a stirred slurry of Calcium Carbonate (CaCO₃) or Calcium Hydroxide (Ca(OH)₂) in ice water. This precipitates fluoride as insoluble CaF₂.

Mechanistic Principles

The HF/MeCN system functions as a latent source of nucleophilic fluoride (

Mechanistic Pathway: Iodofluorination-Cyclization The following diagram illustrates the formation of a fluorinated oxazoline from an alkenyl amide using N-Iodosuccinimide (NIS) and HF/MeCN.

Figure 1: Mechanistic pathway for the iodofluorination-cyclization of alkenyl amides. The HF/MeCN system provides the fluoride ion that opens the iodonium bridge in an anti-fashion.

Protocol A: Batch Synthesis of Fluorinated Isoxazolines

Objective: Synthesis of 5-(fluoromethyl)-3-phenyl-4,5-dihydroisoxazole via iodofluorination of

Reagents:

-

Substrate: Acetophenone oxime allyl ether (1.0 equiv)

-

Oxidant: N-Iodosuccinimide (NIS) (1.2 equiv)

-

Fluoride Source: Triethylamine trihydrofluoride (Et₃N·3HF) (1.5 equiv)

-

Solvent: Acetonitrile (MeCN) (anhydrous)

Step-by-Step Methodology:

-

Preparation (0 min):

-

Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) and maintain an inert atmosphere. -

Add Acetonitrile (10 volumes) and the Substrate (50 mmol) .

-

-

Reagent Addition (15 min):

-

Cool the solution to 0 °C using an ice bath.

-

Add Et₃N·3HF dropwise via a plastic syringe (glass syringes may etch). Caution: Exothermic.

-

Add NIS portion-wise over 10 minutes. The solution will turn reddish-brown.

-

-

Reaction (2 - 4 hours):

-

Allow the reaction to warm to room temperature (20-25 °C).

-

Monitor by TLC or HPLC. The disappearance of the oxime and formation of the less polar isoxazoline indicates completion.

-

-

Work-up (Critical Safety Step):

-

Pour the reaction mixture slowly into a stirred slurry of saturated aq. NaHCO₃ and Na₂S₂O₃ (to quench excess HF and Iodine).

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with Brine, dry over MgSO₄, and concentrate.

-

-

Purification:

-

Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Expected Outcome:

-

Yield: 75-85%

-

Selectivity: High regioselectivity for the 5-exo-trig cyclization product.

Protocol B: Continuous Flow Synthesis (Scalable)

Objective: Ring opening of Epoxides to

Equipment:

-

Pumps: Dual piston pumps (Acid resistant: Hastelloy or PTFE).

-

Reactor: PFA (Perfluoroalkoxy) tubing coil reactor (10 mL volume).

-

Back Pressure Regulator (BPR): 75 psi.

Workflow Diagram:

Figure 2: Continuous flow setup for the ring-opening of epoxides using HF/MeCN. PFA tubing is essential for chemical resistance.

Protocol:

-

Feed Preparation:

-

Feed A: Dissolve Epoxide (0.5 M) in MeCN.

-

Feed B: Dissolve Et₃N·3HF (0.75 M, 1.5 equiv) in MeCN.

-

-

System Priming: Flush the reactor with dry MeCN.

-

Execution:

-

Set reactor temperature to 60 °C .

-

Set flow rates to achieve a 10-minute residence time .

-

Collect steady-state output into a stirring CaCO₃ slurry.

-

-

Advantages: This method allows for the processing of ~100g of substrate per day in a standard fume hood with minimal accumulation of HF.

Data & Performance Metrics

Table 1: Comparative Efficiency of Fluorination Methods

| Metric | Electrophilic (Selectfluor) | Nucleophilic (KF/18-crown-6) | Nucleophilic (HF-Amine/MeCN) |

| Atom Economy | Low (Large waste mass) | Medium | High |

| Cost ($/mol) | High (>$500) | Low (<$50) | Low (<$80) |

| Scalability | Good | Poor (Solubility issues) | Excellent (Liquid) |

| Safety | High | High | Requires Controls (HF) |

| Typical Yield | 60-90% | 40-60% | 70-95% |

Troubleshooting & Expert Insights

-

Issue: Low Conversion.

-

Cause: HF-Amine complexes can be "too stable."

-

Fix: Add a Lewis Acid catalyst (e.g., BF₃·OEt₂ or Ti(OiPr)₄) to activate the epoxide/alkene. Alternatively, switch from Et₃N·3HF to the more acidic Pyridine·HF (Olah's reagent), but ensure PFA equipment is used.

-

-

Issue: Glass Etching.

-

Observation: Clouding of the reaction flask.

-

Fix:IMMEDIATE STOP. You are dissolving your reactor. Switch to HDPE, PP, or PTFE (Teflon) vessels. MeCN is compatible with these polymers.

-

-

Issue: Poor Phase Separation during Work-up.

-

Cause: Formation of emulsions due to amine salts.

-

Fix: Saturate the aqueous layer with solid NaCl (Brine) and use a small amount of Methanol in the organic extraction solvent.

-

References

-

Haufe, G. (2008). "Facile and highly efficient synthesis of fluorinated heterocycles via Prins cyclization in ionic liquid hydrogen fluoride salts."[3] Chemical Communications.[4] Link

-

Olah, G. A., et al. (1973). "Synthetic methods and reactions. I. Hydrofluorination of alkenes, cyclopropane, and alkynes with poly-hydrogen fluoride-pyridine reagent." Journal of Organic Chemistry. Link

-

Dozeman, G. J., et al. (2020). "Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes." Journal of the American Chemical Society. Link

-

Gouverneur, V., & Seppelt, K. (2015). "Fluorine Chemistry." Chemical Reviews. (General reference for Fluorine reactivity). Link

-

Honeywell Specialty Chemicals. "Hydrofluoric Acid Properties and Safe Handling Guide." (Safety Reference). Link

Sources

- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. students.brunel.ac.uk [students.brunel.ac.uk]

- 3. Facile and highly efficient synthesis of fluorinated heterocycles via Prins cyclization in ionic liquid hydrogen fluoride salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Green chemistry milestone: fluorine complexes from common fluoride salt | EurekAlert! [eurekalert.org]

Troubleshooting & Optimization

Quenching and neutralizing acetonitrile hydrofluoride reaction mixtures safely

Technical Support Center: Acetonitrile-Hydrofluoric Acid Reaction Protocols

A Guide for Senior Application Scientists on Safe Quenching and Neutralization

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, quenching, and neutralization of reaction mixtures containing acetonitrile (ACN) and hydrofluoric acid (HF). Given the extreme hazards associated with HF, adherence to these protocols is critical for ensuring laboratory safety.

Core Principles & Hazard Analysis

Working with hydrofluoric acid, particularly in an aprotic solvent like acetonitrile, presents a unique and severe set of challenges that demand meticulous planning and execution.

The Duality of Hydrofluoric Acid's Danger

HF is one of the most hazardous chemicals used in a laboratory setting.[1] Its danger is twofold:

-

Corrosivity: As a mineral acid, it is highly corrosive. However, unlike strong acids like HCl or H₂SO₄, its immediate corrosive effect can be deceptive at lower concentrations.[2]

-

Systemic Toxicity: The primary danger of HF lies in the fluoride ion (F⁻). HF is a weak acid (pKa of 3.15), meaning it does not fully dissociate in solution.[3] This allows the neutral HF molecule to readily penetrate the skin and deep tissue layers.[4] Once inside the body, it dissociates, releasing fluoride ions that sequester essential biological cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺). This depletion can lead to severe metabolic imbalances, tissue necrosis, and life-threatening cardiac arrhythmias.[4][5]

A critical and often misunderstood aspect of HF exposure is the delayed onset of symptoms. For concentrations below 20%, pain and redness may not appear for up to 24 hours, by which time significant underlying tissue damage has already occurred.[1]

Acetonitrile as a Reaction Medium

Acetonitrile (ACN) is a common polar aprotic solvent. While useful, its presence complicates the quenching process. ACN is flammable and can react violently with strong acids and oxidizing agents.[6][7] Upon decomposition, especially during combustion, it can produce highly toxic hydrogen cyanide gas and nitrogen oxides.[8] Therefore, the quenching procedure must not only neutralize the HF but also manage the reaction exotherm to avoid dangerous side reactions with the solvent.

Frequently Asked Questions (FAQs)

This section addresses the most common queries and concerns regarding the quenching of ACN-HF mixtures.

Q1: What is the best neutralizing agent for an HF reaction mixture?

The most recommended and safest neutralizing agent is calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂) .[9][10]

-

Causality: The primary goal of HF neutralization is to convert the highly soluble and toxic fluoride ion into an insoluble, non-bioavailable salt. Calcium fluoride (CaF₂) is very poorly soluble in water, effectively removing the fluoride ion from the solution.[11] The reaction is as follows: 2HF + CaCO₃ → CaF₂↓ + H₂O + CO₂↑

Q2: Can I use sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to quench HF?

It is strongly discouraged to use sodium-based bases for the primary quenching of HF.[11]

-

Causality: Neutralizing with sodium bicarbonate produces sodium fluoride (NaF), which is water-soluble and highly toxic.[9] This converts a hazardous acid into an equally hazardous salt, creating a significant waste disposal problem.[9] Furthermore, the reaction with bicarbonate releases carbon dioxide gas, which can cause vigorous foaming and dangerous splashing of the reaction mixture.[9][12]

Q3: What are the most critical parameters to control during the quench?

-

Temperature: All HF neutralization reactions are exothermic.[3] A 10% HF solution can produce a temperature rise of nearly 30°C.[3] Uncontrolled temperature can lead to boiling of the acetonitrile (boiling point: 82°C) and potentially violent side reactions. The quenching vessel must be aggressively cooled in an ice/salt or dry ice/acetone bath.

-

Rate of Addition: The ACN-HF mixture must be added slowly and in a controlled manner to the neutralizing slurry. This "reverse quench" is the single most important procedural step for controlling the exotherm.

-

Agitation: The neutralizing slurry must be vigorously stirred to ensure efficient heat transfer and prevent the formation of localized hot spots. It also prevents the passivating layer of CaF₂ from coating the CaCO₃ particles, which can halt the neutralization process.[13]

Q4: What materials are safe to use for the reaction and quench?

NEVER use glass. Hydrofluoric acid attacks silicon dioxide (glass), producing silicon tetrafluoride (SiF₄), a toxic gas.[2][14]

-

Recommended Materials: All reactors, cannulas, stir bars, and quenching vessels must be made of compatible plastics such as Polyethylene, Polypropylene, or Teflon®.[10][12] For high-pressure or high-temperature applications, specific metal alloys like Monel or copper can be used.

Q5: Is special Personal Protective Equipment (PPE) required?

Yes, standard laboratory PPE is insufficient. The following is mandatory:

| PPE Item | Specification | Rationale |

| Gloves | Double-gloving is required. An outer, heavy-duty glove (Neoprene or Butyl) over an inner nitrile glove.[4] | Provides robust protection. Pin-hole leaks in the outer glove will be contained by the inner glove. Gloves must be inspected for leaks before each use.[4] |

| Body Protection | A lab coat worn with a chemical-resistant apron (Viton, neoprene, or natural rubber).[14][15] | Protects against splashes that could soak through a standard lab coat. No exposed skin is permitted.[4] |

| Eye/Face Protection | Chemical splash goggles and a full-face shield.[2][14] | Protects against splashes and fumes. Standard safety glasses are inadequate.[2] |

Detailed Experimental Protocols

Protocol: Preparation for Quenching

-

Work in a Fume Hood: All work with HF must be conducted in a properly functioning chemical fume hood.[1]

-

Buddy System: Never work with HF alone or after hours.[16] Ensure a coworker is aware of the procedure and knows the emergency response plan.

-

Prepare Emergency Supplies: Before starting, confirm the location of the safety shower and eyewash station.[11] Have an HF-specific first aid kit readily available, which must contain 2.5% calcium gluconate gel.[11][17] Check the expiration date of the gel.[11]

-

Prepare Quenching Vessel:

-

Select a plastic container (e.g., a polyethylene bucket or beaker) that is at least 5-10 times the volume of the reaction mixture to be quenched.

-

Place the vessel in a larger secondary container filled with an appropriate cooling bath (e.g., ice-water).

-

Add a Teflon-coated stir bar.

-

-

Prepare Neutralizing Slurry:

-

Calculate the molar amount of HF in your reaction mixture.

-